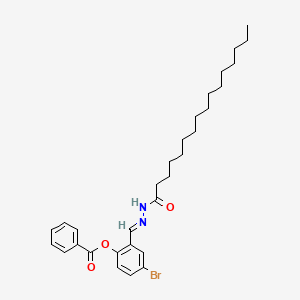
3-(2-((4-Methylphenoxy)acetyl)carbohydrazonoyl)phenyl 4-methoxybenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 4-metoxibenzoato de 3-(2-((4-metilfenoxi)acetil)carbohidrazonoil)fenilo es un compuesto orgánico complejo con la fórmula molecular C24H22N2O5 y un peso molecular de 418.453 g/mol . Este compuesto es parte de una colección de químicos raros y únicos que se utilizan principalmente en la investigación de descubrimiento temprano .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 4-metoxibenzoato de 3-(2-((4-metilfenoxi)acetil)carbohidrazonoil)fenilo generalmente implica múltiples pasos, incluida la formación de compuestos intermedios. El proceso a menudo comienza con la reacción de 4-metilfenol con anhídrido acético para formar acetato de 4-metilfenilo. Este intermedio luego se hace reaccionar con hidrato de hidracina para formar 4-metilfenilhidracina. El siguiente paso implica la reacción de este intermedio con ácido 2-(4-metoxibenzoil)benzoico en condiciones específicas para producir el producto final .
Métodos de Producción Industrial
La síntesis generalmente sigue los mismos principios que los métodos de laboratorio, con ajustes para la escala y la eficiencia .
Análisis De Reacciones Químicas
Tipos de Reacciones
El 4-metoxibenzoato de 3-(2-((4-metilfenoxi)acetil)carbohidrazonoil)fenilo puede sufrir varias reacciones químicas, que incluyen:
Oxidación: Este compuesto se puede oxidar utilizando agentes oxidantes fuertes.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el borohidruro de sodio.
Sustitución: Las reacciones de sustitución nucleofílica son posibles, especialmente en los anillos de fenilo.
Reactivos y Condiciones Comunes
Oxidación: Permanganato de potasio u óxido de cromo (VI) en condiciones ácidas.
Reducción: Borohidruro de sodio o hidruro de aluminio y litio en condiciones anhidras.
Sustitución: Agentes halogenantes como bromo o cloro en presencia de un catalizador.
Principales Productos Formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede producir ácidos carboxílicos, mientras que la reducción puede producir alcoholes .
Aplicaciones Científicas De Investigación
El 4-metoxibenzoato de 3-(2-((4-metilfenoxi)acetil)carbohidrazonoil)fenilo se utiliza en diversas aplicaciones de investigación científica, que incluyen:
Química: Como reactivo en síntesis orgánica y como compuesto de referencia en estudios analíticos.
Biología: En estudios que involucran la inhibición de enzimas e interacciones proteína-ligando.
Industria: Uso limitado en el desarrollo de materiales especializados y procesos químicos.
Mecanismo De Acción
El mecanismo de acción del 4-metoxibenzoato de 3-(2-((4-metilfenoxi)acetil)carbohidrazonoil)fenilo implica su interacción con objetivos moleculares específicos. El compuesto puede actuar como un inhibidor o modulador de ciertas enzimas o receptores, afectando diversas vías bioquímicas. Los estudios detallados sobre sus objetivos moleculares y vías aún están en curso .
Comparación Con Compuestos Similares
Compuestos Similares
4-(2-((3-metilfenoxi)acetil)carbohidrazonoil)fenilo 4-metoxibenzoato: Estructura similar pero con una posición diferente del grupo metilo.
4-(2-((2-metilfenoxi)acetil)carbohidrazonoil)fenilo 4-metoxibenzoato: Otro isómero con el grupo metilo en una posición diferente.
3-[2-(4-metoxibenzoil)carbohidrazonoil]fenilo 4-metoxibenzoato: Compuesto similar con un sustituyente diferente en el anillo de fenilo.
Unicidad
La singularidad del 4-metoxibenzoato de 3-(2-((4-metilfenoxi)acetil)carbohidrazonoil)fenilo radica en su estructura molecular específica, que confiere propiedades químicas y biológicas distintas. Su disposición única de grupos funcionales lo hace valioso para aplicaciones de investigación específicas .
Propiedades
Número CAS |
769142-92-9 |
|---|---|
Fórmula molecular |
C24H22N2O5 |
Peso molecular |
418.4 g/mol |
Nombre IUPAC |
[3-[(E)-[[2-(4-methylphenoxy)acetyl]hydrazinylidene]methyl]phenyl] 4-methoxybenzoate |
InChI |
InChI=1S/C24H22N2O5/c1-17-6-10-21(11-7-17)30-16-23(27)26-25-15-18-4-3-5-22(14-18)31-24(28)19-8-12-20(29-2)13-9-19/h3-15H,16H2,1-2H3,(H,26,27)/b25-15+ |
Clave InChI |
QCFHJFHBHGUYSH-MFKUBSTISA-N |
SMILES isomérico |
CC1=CC=C(C=C1)OCC(=O)N/N=C/C2=CC(=CC=C2)OC(=O)C3=CC=C(C=C3)OC |
SMILES canónico |
CC1=CC=C(C=C1)OCC(=O)NN=CC2=CC(=CC=C2)OC(=O)C3=CC=C(C=C3)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(3-methylphenyl)-6-[(5E)-4-oxo-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]hexanamide](/img/structure/B12019858.png)

![N-(3,4-dimethoxyphenyl)-2-{[4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12019885.png)
![2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2,3-dimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B12019888.png)
![5-(4-Ethylphenyl)-3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12019893.png)
![N'-[(E)-(2,3-dimethoxyphenyl)methylidene]-2-{[4-(4-methoxyphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12019897.png)

![N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12019905.png)

![2-{[4-allyl-5-(4-tert-butylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dimethylphenyl)acetamide](/img/structure/B12019923.png)

![N'-[(E)-(4-ethoxyphenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12019937.png)
![4-[4-(Benzyloxy)-2-methylbenzoyl]-5-(4-ethoxy-3-methoxyphenyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12019943.png)
